molecular formula C10H12BrFO B1446130 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene CAS No. 1704065-29-1

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

Cat. No.: B1446130
CAS No.: 1704065-29-1
M. Wt: 247.1 g/mol
InChI Key: YIAWMCYBOIIBIQ-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is a specialized aromatic building block designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound integrates multiple functional groups—a bromo substituent, a fluoro substituent, and an isopropoxymethyl side chain—on a benzene ring, making it a versatile intermediate for constructing complex molecules. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, where the bromine atom acts as an excellent leaving group for forming new carbon-carbon bonds . The presence of the fluorine atom can significantly alter the electronic characteristics, metabolic stability, and bioavailability of a target molecule, a feature highly sought after in pharmaceutical design . Simultaneously, the isopropoxymethyl ether group can enhance solubility and influence the molecular conformation. Researchers utilize this compound as a critical precursor in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The compound is offered with the guarantee of high purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAWMCYBOIIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Fluoro-Substituted Benzene Precursors

A common starting point is a fluoro-substituted benzene derivative, such as 4-fluoro-2-(hydroxymethyl)benzene or 4-fluoro-2-methoxybenzene, which undergoes bromination to introduce the bromine substituent at the 1-position relative to the fluorine.

  • Catalytic Bromination:
    Bromination is often catalyzed by Lewis acids such as aluminum bromide or iron bromide, which facilitate electrophilic aromatic substitution under controlled temperature conditions (0 to 10 °C) to prevent polybromination and side reactions.

    • Bromine equivalents are carefully controlled (1 to 1.2 equivalents relative to substrate) to optimize selectivity.
    • Solvents such as dichloromethane or chloroform are used as inert media to stabilize intermediates and dissolve reactants.
  • Reaction Conditions:
    The reaction is typically conducted over 6 to 24 hours depending on substrate reactivity, with stirring and temperature control to maintain regioselectivity.

    • The presence of a metal catalyst (Al, Fe) or their halides is essential for activating bromine and directing substitution.
  • Outcome:
    This step yields 1-bromo-4-fluoro-2-(methoxy or hydroxymethyl)benzene intermediates with high regioselectivity and good yields (80-98%) as reported in related aromatic bromination studies.

Introduction of the Isopropoxymethyl Group

The isopropoxymethyl substituent is introduced via nucleophilic substitution or etherification of the hydroxymethyl group on the aromatic ring.

  • Method:

    • The hydroxymethyl group (–CH2OH) on the 2-position undergoes reaction with isopropyl alcohol or isopropyl halides under basic or acidic catalysis to form the isopropoxymethyl ether.
    • Typical conditions involve mild heating (40–80 °C) and the use of acid catalysts such as p-toluenesulfonic acid or Lewis acids to promote ether formation.
    • Alternatively, Williamson ether synthesis can be employed by converting the hydroxymethyl group to a suitable leaving group (e.g., tosylate) followed by reaction with isopropoxide ion.
  • Purification:
    The product is purified by standard chromatographic techniques or recrystallization, ensuring the integrity of the halogen substituents.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 4-fluoro-2-methoxybenzene + Br2, AlBr3 catalyst, DCM, 0–10 °C, 6 h Bromination at 1-position to form 1-bromo-4-fluoro-2-methoxybenzene 91.6 High regioselectivity, minimal side products
2 Demethylation (if methoxy precursor) or direct substitution with isopropanol, acid catalyst, 60 °C, 12 h Conversion of methoxy/hydroxymethyl to isopropoxymethyl group 75–85 Conditions optimized to avoid halogen displacement
3 Purification by column chromatography or recrystallization Isolation of pure this compound Confirmed by NMR and mass spectrometry

Analytical Data and Characterization

  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows characteristic aromatic proton splitting consistent with substitution pattern.
    • Signals for isopropoxy methyl and methine protons confirm ether formation.
  • $$^{13}C$$ NMR:
    • Resonances for aromatic carbons adjacent to halogens and ether substituents are diagnostic.
  • Mass Spectrometry:
    • Molecular ion peak consistent with the expected molecular weight.
  • Purity:
    • High purity (>95%) is achievable as confirmed by chromatographic and spectroscopic methods.

Research Findings and Comparative Analysis

  • The use of Lewis acid catalysts such as aluminum bromide is critical for selective bromination of fluoro-substituted benzenes, minimizing formation of isomeric bromofluorobenzenes that complicate purification.
  • Etherification under controlled acidic conditions allows selective introduction of the isopropoxymethyl group without affecting halogen substituents, preserving the desired substitution pattern.
  • Reaction parameters such as temperature, solvent choice, and reagent equivalents significantly influence yield and selectivity.
  • The described methods avoid complex diazonium salt intermediates and harsh fluorination conditions, offering practical and scalable routes.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Effect on Product
Bromination catalyst Aluminum bromide (AlBr3), iron bromide Enhances regioselectivity and reaction rate
Bromine equivalents 1.0 – 1.2 equiv Prevents overbromination
Reaction temperature 0 – 10 °C Controls selectivity, reduces side reactions
Solvent Dichloromethane, chloroform Inert, stabilizes intermediates
Etherification catalyst p-Toluenesulfonic acid or Lewis acid Promotes ether bond formation
Etherification temperature 40 – 80 °C Balances reaction rate and halogen stability
Purification method Chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

    Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups .

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)thio]methylbenzene ()

  • Key Differences : Replaces the isopropoxymethyl group with a thioether (-S-) linked to a 3-chloro-4-fluorophenyl moiety.
  • Impact : The thioether group increases electron density at the benzene ring compared to the oxygen-containing isopropoxymethyl group, altering reactivity in electrophilic substitutions. The chlorine atom further enhances electrophilic deactivation.
  • Applications : Likely used in sulfur-containing drug intermediates or agrochemicals due to thioether stability .

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene ()

  • Key Differences : Substitutes isopropoxymethyl with a trifluoromethoxy (-OCF₃) group.
  • Impact : The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the aromatic ring and directing electrophilic attacks to specific positions. This contrasts with the electron-donating nature of the isopropoxymethyl group.
  • Applications : Useful in fluorinated pharmaceuticals or materials requiring enhanced metabolic stability .

1-Bromo-2-chloro-4-fluorobenzene ()

  • Key Differences : Lacks the isopropoxymethyl group, retaining only halogens (Br, Cl, F).
  • Impact : Simpler structure with higher symmetry but reduced solubility in organic solvents. Reactivity is dominated by halogen interactions.
  • Applications : Common in cross-coupling reactions for polychlorinated biphenyl derivatives .

Physical Properties Comparison

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene ~257.1* Not reported Estimated 220–240 Moderate (THF, DCM)
1-Bromo-4-fluoro-2-[(2-iodobenzyl)oxy]benzene () 405.89 89.8–92.3 Not reported Low (DMSO)
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene () 257.02 Solid (exact mp N/A) Not reported High (MeCN)
1-Bromo-2-chloro-4-fluorobenzene () 209.44 Liquid at RT ~180–190 High (EtOAc)

*Estimated based on analogs. Data from .

Example Reaction :

2-Bromo-4-fluorophenol + Isopropyl chloromethyl ether → this compound (using NaH/DMF)  

Biological Activity

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is a halogenated aromatic compound with potential biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrFC_{10}H_{12}BrF and is characterized by the presence of bromine and fluorine substituents on the benzene ring, along with an isopropoxymethyl group. These structural features may influence its reactivity and interaction with biological systems.

The biological activity of this compound can be inferred from similar compounds. Notably, halogenated aromatic compounds often participate in various biochemical pathways, including:

  • Enzyme Interaction : Such compounds can act as enzyme inhibitors or activators, influencing metabolic pathways.
  • Receptor Binding : They may interact with specific receptors, potentially affecting physiological processes such as neurotransmission or inflammation.

Biochemical Pathways

Research indicates that compounds structurally related to this compound can modulate several key biochemical pathways:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound may participate in cross-coupling reactions that are essential for synthesizing biaryl compounds, which have applications in pharmaceuticals .
  • Cell Signaling Modulation : Similar compounds have been shown to affect cell signaling pathways, including those involving muscarinic acetylcholine receptors, which play a crucial role in neurotransmission.

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively documented; however, related compounds exhibit varying degrees of toxicity. For example, studies on 1-bromo-4-fluorobenzene indicate potential acute toxicity with median lethal doses (LD50) ranging from 2,248 to 3,788 mg/kg in animal models .

Table 1: Toxicity Data Summary for Related Compounds

CompoundLD50 (mg/kg)RouteObserved Effects
1-Bromo-4-fluorobenzene2,700OralTremors, weight loss
18,000InhalationLethargy, tremors
This compoundTBDTBDTBD

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For example, substituting a hydroxyl group with an isopropoxymethyl moiety under alkaline conditions (e.g., K₂CO₃ in acetone) is a common approach . Purification via column chromatography (using gradients like EtOAc/hexane) is critical to isolate the product from by-products such as unreacted halides or diaryl ethers. Monitoring reaction progress with TLC and confirming purity via GC-MS (as in ) ensures reproducibility.

Q. How is the molecular structure of this compound validated experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : Coupling constants (e.g., J = 8.49 Hz for aromatic protons) and chemical shifts (δ 5.12 ppm for OCH₂ groups) confirm substitution patterns and functional groups .
  • IR spectroscopy : Peaks at ~1482 cm⁻¹ (C-Br stretch) and ~1294 cm⁻¹ (C-O-C ether vibrations) provide structural insights .
  • GC-MS : Molecular ion peaks ([M]⁺) validate the molecular weight (e.g., m/z 405.886 observed vs. calculated) .

Q. What are the primary applications of this compound in early-stage research?

It serves as a versatile intermediate in:

  • Pharmaceutical chemistry : Synthesis of aryl ethers for enzyme inhibitors or receptor ligands .
  • Material science : Development of fluorinated polymers or liquid crystals due to its stable aromatic backbone and halogen substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Heating at 60°C (as in ) balances reactivity and selectivity.
  • Catalyst selection : KI enhances leaving-group displacement in SN2 reactions, reducing side reactions like elimination .
  • Solvent choice : Polar aprotic solvents (e.g., acetone) stabilize transition states, improving yield . Advanced optimization may involve DOE (Design of Experiments) to map parameter interactions.

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR shifts or splitting patterns (e.g., diastereotopic protons) can be addressed via:

  • Variable-temperature NMR : Resolves dynamic effects causing signal broadening .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aligning with experimental data .

Q. How does the compound’s stability under varying pH and temperature impact experimental design?

  • Thermal stability : Decomposition above 60°C (observed in similar bromoarenes) necessitates low-temperature storage (0–6°C) .
  • Hydrolytic sensitivity : The isopropoxymethyl group is prone to acid-catalyzed cleavage. Buffered neutral conditions are recommended for biological assays .

Q. What mechanistic insights guide its reactivity in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the isopropoxymethyl group may reduce reaction rates. Computational studies (e.g., Fukui indices) predict electrophilic regions for functionalization .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses?

  • Flow chemistry : Continuous processing minimizes side reactions and improves heat transfer .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition risks .

Q. What analytical techniques best quantify trace impurities?

  • HPLC-MS : Detects sub-1% impurities (e.g., dehalogenated by-products) .
  • X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
Reactant of Route 2
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1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

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